Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, a broad-spectrum antiviral medication developed by Gilead Sciences. Remdesivir is primarily recognized for its efficacy against the SARS-CoV-2 virus, which causes COVID-19, and it was previously investigated for other viral infections, including those caused by Ebola and Marburg viruses. The compound acts as a prodrug, which means it requires metabolic conversion to become pharmacologically active.
The synthesis of remdesivir involves multiple steps from ribose derivatives. The process typically includes the following stages:
The synthetic route described by Chun et al. involves several key reactions including esterification, phosphorylation, and hydrolysis steps that transform the initial ribose derivative into remdesivir . Each step is optimized for yield and purity to meet pharmaceutical standards.
Remdesivir has the chemical formula and a molar mass of approximately 602.585 g/mol . The structure includes:
The molecular structure can be represented using various formats such as SMILES and InChI codes, which provide a way to encode the molecular structure in a textual format suitable for computational analysis.
The primary chemical reactions involved in remdesivir's mechanism include:
The incorporation process involves competition with natural nucleotides, where remdesivir's structure mimics adenosine triphosphate. This allows it to be recognized by RdRp but ultimately disrupts normal viral replication processes .
Remdesivir functions as an inhibitor of viral RNA-dependent RNA polymerase. Its mechanism can be summarized as follows:
Studies have shown that remdesivir can stall RdRp after three additional nucleotides are incorporated into the RNA chain, highlighting its effectiveness against coronaviruses like SARS-CoV-2 .
Remdesivir is typically administered via intravenous infusion due to its pharmacokinetic profile. It has a high solubility in aqueous solutions but requires careful handling due to its prodrug nature.
The compound exhibits stability under physiological conditions but can undergo hydrolysis in plasma, leading to the formation of GS-441524, its major metabolite .
Relevant data on its half-life indicates that GS-443902 has a half-life exceeding 24 hours in certain tissues, supporting once-daily dosing regimens .
Remdesivir N-2 intermediate serves as an essential precursor in the synthesis of remdesivir, making it significant in antiviral research and development. Its applications extend beyond COVID-19 treatment; ongoing research explores its effectiveness against various viral pathogens including Ebola and Marburg viruses .
Additionally, remdesivir's role in clinical trials has established it as a critical tool in managing viral outbreaks and understanding antiviral mechanisms at a molecular level .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: